Cas no 173300-85-1 (di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate)

di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate 化学的及び物理的性質
名前と識別子
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- di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate
- Ditert-butyl 2-sulfanylidene-1,3-diazinane-1,3-dicarboxylate
- Dihydro-2-thioxopyrimidine-1,3(2H,4H)-dicarboxylic acid di-tert-butyl ester
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- インチ: 1S/C14H24N2O4S/c1-13(2,3)19-11(17)15-8-7-9-16(10(15)21)12(18)20-14(4,5)6/h7-9H2,1-6H3
- InChIKey: VLDPGLLUMUWOQG-UHFFFAOYSA-N
- ほほえんだ: S=C1N(C(=O)OC(C)(C)C)CCCN1C(=O)OC(C)(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 399
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 91.2
di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-658946-5.0g |
1,3-di-tert-butyl 2-sulfanylidene-1,3-diazinane-1,3-dicarboxylate |
173300-85-1 | 91% | 5.0g |
$1530.0 | 2023-03-11 | |
1PlusChem | 1P01BKWA-100mg |
di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate |
173300-85-1 | 98% | 100mg |
$163.00 | 2025-03-19 | |
1PlusChem | 1P01BKWA-1g |
di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate |
173300-85-1 | 98% | 1g |
$656.00 | 2025-03-19 | |
1PlusChem | 1P01BKWA-50mg |
di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate |
173300-85-1 | 95% | 50mg |
$182.00 | 2024-06-19 | |
1PlusChem | 1P01BKWA-10g |
di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate |
173300-85-1 | 98% | 10g |
$3016.00 | 2025-03-19 | |
1PlusChem | 1P01BKWA-250mg |
di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate |
173300-85-1 | 98% | 250mg |
$242.00 | 2025-03-19 | |
Ambeed | A1117427-1g |
Di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate |
173300-85-1 | 95% | 1g |
$596.0 | 2024-04-22 | |
Ambeed | A1117427-5g |
Di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate |
173300-85-1 | 95% | 5g |
$1191.0 | 2024-04-22 | |
Enamine | EN300-658946-0.05g |
1,3-di-tert-butyl 2-sulfanylidene-1,3-diazinane-1,3-dicarboxylate |
173300-85-1 | 91% | 0.05g |
$101.0 | 2023-03-11 | |
Enamine | EN300-658946-1.0g |
1,3-di-tert-butyl 2-sulfanylidene-1,3-diazinane-1,3-dicarboxylate |
173300-85-1 | 91% | 1g |
$0.0 | 2023-06-07 |
di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate 関連文献
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylateに関する追加情報
Research Briefing on Di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate (CAS: 173300-85-1): Recent Advances and Applications
Di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate (CAS: 173300-85-1) is a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Recent studies have highlighted its significance as a versatile building block in heterocyclic chemistry, enabling the construction of complex molecular architectures with potential therapeutic applications. This briefing provides an overview of the latest research developments involving this compound, focusing on its synthetic utility, mechanistic insights, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a precursor for pyrimidine-based kinase inhibitors. Researchers optimized a multi-step synthesis using 173300-85-1 as the starting material to develop potent and selective CDK4/6 inhibitors with improved pharmacokinetic properties. The thioxo group in the dihydropyrimidine core was found to be crucial for target binding affinity, as revealed by X-ray crystallography studies of inhibitor-protein complexes. This work underscores the compound's value in oncology drug development, particularly for breast cancer therapeutics.
In the field of antimicrobial research, a recent ACS Infectious Diseases publication (2024) reported the use of di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate in the synthesis of novel quinolone-pyrimidine hybrids. These hybrid molecules exhibited broad-spectrum activity against drug-resistant Gram-positive pathogens, with MIC values in the low μg/mL range. The study employed computational docking to elucidate the binding mode of these hybrids to DNA gyrase, providing a structural basis for their mechanism of action.
Process chemistry advancements have also been made regarding this compound. A 2024 Organic Process Research & Development paper detailed a scalable, continuous-flow synthesis of 173300-85-1 with 85% overall yield and >99% purity. The optimized protocol addressed previous challenges in the tert-butoxycarbonyl protection steps and thionation reactions, significantly improving the compound's accessibility for industrial-scale applications. This technological progress is particularly relevant given the growing demand for this intermediate in contract manufacturing organizations.
The compound's utility extends to materials science, as evidenced by a recent Nature Communications article (2023) describing its incorporation into π-conjugated systems for organic electronics. The thioxodihydropyrimidine moiety, when properly functionalized, demonstrated unique charge transport properties and air stability, making it promising for organic thin-film transistors. This interdisciplinary application highlights the molecular versatility of 173300-85-1 beyond traditional medicinal chemistry applications.
Analytical characterization of di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate has seen significant improvements. A 2024 Journal of Pharmaceutical and Biomedical Analysis study established validated HPLC-MS methods for quantifying both the compound and its potential degradation products under various storage conditions. These methods are critical for quality control in pharmaceutical manufacturing processes utilizing this intermediate.
Looking forward, several research groups are investigating the compound's potential in PROTAC (Proteolysis Targeting Chimera) development, leveraging its ability to serve as a linker between target-binding and E3 ligase-recruiting moieties. Preliminary results presented at the 2024 American Chemical Society National Meeting suggest that derivatives of 173300-85-1 may offer advantages in terms of cell permeability and metabolic stability for this emerging therapeutic modality.
In conclusion, di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate continues to be a valuable synthetic intermediate with diverse applications across multiple scientific disciplines. Recent research has expanded its utility in drug discovery, materials science, and process chemistry, while also improving our understanding of its structural and electronic properties. As synthetic methodologies advance and new biological targets emerge, this compound is likely to maintain its importance in chemical and pharmaceutical research.
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